1-Aminocyclopropane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclopropane-1,2-dicarboxylic acid (ACC) is a naturally occurring plant hormone that plays a critical role in regulating various physiological and biochemical processes in plants. ACC is synthesized from the amino acid methionine in a reaction catalyzed by the enzyme ACC synthase (ACS). ACC is then converted to ethylene, another plant hormone, by the enzyme ACC oxidase (ACO). The production and regulation of ACC and ethylene are tightly controlled in plants and play a critical role in plant growth, development, and stress responses.
Wirkmechanismus
1-Aminocyclopropane-1,2-dicarboxylic acid acts as a precursor to ethylene, which is a gaseous plant hormone that regulates various physiological and biochemical processes in plants. Ethylene is involved in the regulation of seed germination, root growth, flower development, fruit ripening, and stress responses. This compound is converted to ethylene by the enzyme ACO, which is regulated by various factors, including oxygen availability, pH, and post-translational modifications.
Biochemical and Physiological Effects
This compound and ethylene have numerous biochemical and physiological effects on plants. Ethylene is involved in the regulation of cell division, cell elongation, and cell differentiation. Ethylene also regulates the expression of various genes involved in stress responses, including genes involved in pathogen defense and abiotic stress tolerance. This compound has been shown to regulate root growth, seed germination, and fruit ripening in plants.
Vorteile Und Einschränkungen Für Laborexperimente
1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene are commonly used in laboratory experiments to study plant growth and development. One advantage of using this compound is that it can be easily synthesized in the laboratory and is readily available. Additionally, this compound can be used to induce ethylene production in plants, which can be used to study the effects of ethylene on plant growth and development. One limitation of using this compound is that it can be toxic to plants at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene in plants. One area of research is the regulation of ethylene biosynthesis and signaling pathways in plants. Another area of research is the development of new methods for synthesizing this compound and other plant hormones. Additionally, there is a need for more research on the effects of this compound and ethylene on plant growth and development under different environmental conditions, including drought, salinity, and temperature stress.
Synthesemethoden
1-Aminocyclopropane-1,2-dicarboxylic acid can be synthesized in the laboratory using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of methionine with various reagents to produce this compound. Enzymatic synthesis involves the use of recombinant ACS enzymes to catalyze the reaction between methionine and S-adenosylmethionine to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene have been extensively studied in the field of plant biology and have numerous applications in scientific research. This compound is commonly used as a substrate for measuring the activity of ACS and ACO enzymes. This compound is also used to induce ethylene production in plants, which can be used to study the effects of ethylene on plant growth and development. Additionally, this compound can be used to study the regulation of ethylene biosynthesis and signaling pathways in plants.
Eigenschaften
117668-42-5 | |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LVWULFVPVDNWOD-UHFFFAOYSA-N |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
Synonyme |
1,2-Cyclopropanedicarboxylicacid,1-amino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.